molecular formula C9H14N2 B6616727 4-(1H-pyrrol-2-yl)piperidine CAS No. 1260891-55-1

4-(1H-pyrrol-2-yl)piperidine

Cat. No.: B6616727
CAS No.: 1260891-55-1
M. Wt: 150.22 g/mol
InChI Key: XPFKPOUOALTIBG-UHFFFAOYSA-N
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Description

4-(1H-Pyrrol-2-yl)piperidine is a heterocyclic compound featuring a piperidine ring substituted at the 4-position with a pyrrole moiety. Piperidine derivatives are widely explored in medicinal chemistry due to their versatility as scaffolds for drug design, particularly in targeting neurological and antimicrobial pathways .

Properties

IUPAC Name

4-(1H-pyrrol-2-yl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-2-9(11-5-1)8-3-6-10-7-4-8/h1-2,5,8,10-11H,3-4,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPFKPOUOALTIBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CC=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-pyrrol-2-yl)piperidine typically involves the construction of the pyrrole ring followed by its attachment to the piperidine ring. One common method involves the condensation of 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalyst such as iron (III) chloride . Another approach includes the cross-coupling of pyrrole with acyl (bromo)acetylenes, followed by the addition of propargylamine and subsequent cyclization .

Industrial Production Methods

Industrial production methods for 4-(1H-pyrrol-2-yl)piperidine are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(1H-pyrrol-2-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: The pyrrole ring can be oxidized to form pyrrolidinones.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: Electrophilic substitution reactions can occur on the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon is common.

    Substitution: Electrophilic reagents like bromine or chlorine can be used under acidic conditions.

Major Products Formed

    Oxidation: Pyrrolidinones.

    Reduction: Saturated piperidine derivatives.

    Substitution: Halogenated pyrrole derivatives.

Scientific Research Applications

4-(1H-pyrrol-2-yl)piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1H-pyrrol-2-yl)piperidine involves its interaction with specific molecular targets. For instance, it can bind to DNA via intercalation, thereby affecting DNA replication and transcription processes . Additionally, it may interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Positional Isomers

  • 2-(1H-Pyrrol-2-yl)piperidine (CAS 54966-12-0): Structure: Pyrrole at the 2-position of piperidine. Molecular Weight: 150.22 g/mol.

Heterocyclic Substitutions

  • 4-(1H-Pyrazol-4-yl)piperidine (CAS 90261-90-6):

    • Structure : Pyrazole substituent at the 4-position.
    • Molecular Formula : C₇H₁₁N₃.
    • Comparison : Pyrazole’s electron-withdrawing nature may enhance metabolic stability compared to pyrrole-containing analogs .
  • 4-(1H-Tetrazol-1-yl)piperidine hydrochloride (CAS 4689-93-0):

    • Structure : Tetrazole ring at the 4-position.
    • Implications : Tetrazole’s acidity (pKa ~4.9) could improve solubility in physiological conditions, a key advantage over neutral pyrrole derivatives .

Alkyl-Substituted Derivatives

  • 1-[(1-Methyl-1H-pyrrol-2-yl)methyl]piperidine (CAS 117326-56-4): Structure: Methylpyrrole linked via a methylene bridge. Molecular Weight: 178.27 g/mol.
  • 4-[(1-Methylimidazol-2-yl)methyl]piperidine dihydrochloride (CAS 1032758-55-6):

    • Structure : Imidazole substituent with a methylene linker.
    • Molecular Formula : C₁₀H₁₉Cl₂N₃.
    • Comparison : Imidazole’s basicity (pKa ~7.0) may confer pH-dependent solubility, contrasting with pyrrole’s neutral character .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Solubility Trends
2-(1H-Pyrrol-2-yl)piperidine 150.22 N/A N/A Moderate in polar solvents
4-(1H-Pyrazol-4-yl)piperidine 137.19 (calculated) N/A N/A Enhanced aqueous solubility
4-Hydroxypiperidine 101.15 128–131 186–187 (12 mmHg) High due to hydroxyl group

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(1H-pyrrol-2-yl)piperidine
Reactant of Route 2
4-(1H-pyrrol-2-yl)piperidine

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